molecular formula C22H15BO2 B3302517 (6-Phenylpyren-1-yl)boronic acid CAS No. 917380-58-6

(6-Phenylpyren-1-yl)boronic acid

Cat. No. B3302517
CAS RN: 917380-58-6
M. Wt: 322.2 g/mol
InChI Key: HUXCTGSBIYYSPW-UHFFFAOYSA-N
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Description

“(6-Phenylpyren-1-yl)boronic acid” is an organoboron compound . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are derived synthetically from primary sources of boron such as boric acid .


Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . The sp2-hybridized boron atom possesses a vacant p orbital . This low-energy orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry .


Chemical Reactions Analysis

Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions . Boronic acids are the products of the second oxidation of boranes . Their stability to atmospheric oxidation is considerably superior to that of borinic acids, which result from the first oxidation of boranes .


Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . For this reason and other considerations outlined below, the corresponding boronic esters are often preferred as synthetic intermediates .

Safety and Hazards

While specific safety data for “(6-Phenylpyren-1-yl)boronic acid” was not found, general safety precautions for handling boronic acids include keeping out of reach of children, obtaining special instructions before use, and not handling until all safety precautions have been read and understood .

Future Directions

Boronic acid-based compounds have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The exploration of novel chemistries using boron to fuel emergent sciences is a promising future direction .

properties

IUPAC Name

(6-phenylpyren-1-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BO2/c24-23(25)20-13-9-16-7-11-18-17(14-4-2-1-3-5-14)10-6-15-8-12-19(20)22(16)21(15)18/h1-13,24-25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXCTGSBIYYSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C5=CC=CC=C5)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728073
Record name (6-Phenylpyren-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

917380-58-6
Record name (6-Phenylpyren-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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